molecular formula C18H30ClNO B1397311 2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride CAS No. 1219980-97-8

2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride

Cat. No.: B1397311
CAS No.: 1219980-97-8
M. Wt: 311.9 g/mol
InChI Key: GCRQQFNAUKLQEY-UHFFFAOYSA-N
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Description

Nomenclature, Chemical Abstract Service Registry, and Chemical Classification

The systematic nomenclature of 2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound is officially registered under Chemical Abstract Service number 1219980-97-8, which serves as its unique identifier in chemical databases and regulatory documentation. The molecular formula C₁₈H₃₀ClNO indicates the presence of eighteen carbon atoms, thirty hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 311.89 grams per mole. The compound's systematic name describes its structural features: the base piperidine ring system is substituted at the 2-position with an ethyl chain that contains an ether linkage to a 4-tert-butylbenzyl group.

The chemical classification of this compound places it within the broader category of substituted piperidines, specifically as an alkoxy-substituted piperidine derivative. The Molecular Design Limited number MFCD13560292 provides additional identification for this compound in chemical inventory systems. The compound's structural complexity arises from the combination of several distinct chemical moieties: the saturated six-membered nitrogen heterocycle (piperidine), an aliphatic ether linkage, and an aromatic benzyl group bearing a tertiary butyl substituent. This combination of structural elements creates a molecule with both hydrophilic and lipophilic characteristics, contributing to its potential utility in pharmaceutical applications.

The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to the free base form. The presence of the chloride counterion creates an ionic compound that typically exhibits improved handling properties and enhanced dissolution characteristics in aqueous media. Storage recommendations indicate that the compound should be maintained in sealed containers under dry conditions at room temperature to preserve its chemical integrity.

Property Value Reference
Chemical Abstract Service Number 1219980-97-8
Molecular Formula C₁₈H₃₀ClNO
Molecular Weight 311.89 g/mol
Molecular Design Limited Number MFCD13560292

Historical Context in Piperidine Derivative Research

The development of piperidine derivatives traces its origins to the pioneering work of Thomas Anderson in 1850 and Auguste Cahours in 1852, who first isolated and characterized the parent piperidine compound through the reaction of piperine with nitric acid. This foundational discovery established piperidine as a fundamental building block in organic chemistry, leading to centuries of research focused on understanding and exploiting its chemical properties. The historical significance of piperidine derivatives in pharmaceutical chemistry became apparent during the twentieth century as researchers recognized the unique structural properties and biological activities associated with this heterocyclic scaffold.

The evolution of piperidine chemistry has been marked by significant advances in synthetic methodologies and understanding of structure-activity relationships. Modern research has revealed that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, with their synthesis becoming increasingly sophisticated over the past several decades. The development of this compound and related derivatives represents a contemporary approach to piperidine functionalization that emerged from advances in synthetic organic chemistry during the late twentieth and early twenty-first centuries.

Contemporary piperidine derivative research has been driven by the recognition that heterocyclic compounds play a significant role in pharmaceutical industry applications. The publication of more than seven thousand piperidine-related scientific papers during the past five years, according to Scientific Finder databases, demonstrates the continued importance of this chemical class in modern drug discovery efforts. The development of fast and cost-effective methods for synthesizing substituted piperidines has become an important objective in modern organic chemistry, leading to innovative approaches such as intramolecular cyclization, metal-catalyzed reactions, and multicomponent synthesis strategies.

The specific structural features present in this compound reflect modern approaches to molecular design that emphasize three-dimensional structural complexity and functional group diversity. Research has shown that fragment-based drug discovery programs benefit significantly from access to three-dimensional molecular scaffolds rather than predominantly flat, two-dimensional structures. This historical perspective has influenced the development of compounds like this compound, which incorporates multiple structural elements designed to access diverse chemical space and provide opportunities for specific molecular interactions.

Position within the Chemical Space of Functionalized Piperidines

The position of this compound within the broader chemical space of functionalized piperidines reflects contemporary approaches to molecular design that prioritize structural diversity and three-dimensional complexity. This compound belongs to a specialized subset of piperidine derivatives that incorporate extended alkoxy chains terminated with substituted benzyl groups, creating molecules with distinct conformational preferences and potential binding modes. The specific substitution pattern observed in this compound places it among a series of structurally related molecules that have been systematically investigated for their chemical and biological properties.

Analysis of the compound's structural relationships reveals its connection to a broader family of tert-butyl-substituted benzyloxy piperidine derivatives. The catalog of related compounds includes positional isomers such as 3-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride and 4-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride, which differ in the position of substitution on the piperidine ring. These structural variations provide opportunities to explore structure-activity relationships and optimize molecular properties for specific applications.

The three-dimensional structural characteristics of this compound contribute to its unique position within piperidine chemical space. Research has demonstrated that piperidine-based three-dimensional fragment building blocks offer significant advantages in fragment-based drug discovery programs compared to predominantly planar molecular structures. The compound's conformational flexibility, arising from the ethylene linker between the piperidine ring and the benzyloxy substituent, provides opportunities for induced-fit binding interactions with biological targets.

The chemical space occupied by this compound class has been systematically explored through the synthesis and analysis of multiple regio- and diastereoisomers. Virtual library analysis of fragments derived from substituted piperidines has shown that such molecules consist of three-dimensional structures with molecular properties suitable for fragment-based drug discovery programs. The presence of the tert-butyl group introduces additional steric bulk that can influence molecular recognition events and provide selectivity in biological interactions.

Structural Feature Chemical Significance Reference
Piperidine Ring Position 2-Substitution pattern provides specific conformational preferences
Ethylene Linker Provides conformational flexibility and optimal spacing
Benzyloxy Group Contributes aromatic interactions and lipophilicity
tert-Butyl Substituent Introduces steric bulk and enhances three-dimensional character

The compound's position within functionalized piperidine chemical space is further defined by its relationship to pharmaceutical scaffolds that have demonstrated clinical success. Piperidine scaffolds serve as cornerstones for over seventy commercialized drugs, including multiple blockbuster medications. The structural features present in this compound reflect design principles that have been successful in pharmaceutical applications, including the incorporation of diverse functional groups and the creation of three-dimensional molecular architectures that can access unique binding sites on biological targets.

Properties

IUPAC Name

2-[2-[(4-tert-butylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-18(2,3)16-9-7-15(8-10-16)14-20-13-11-17-6-4-5-12-19-17;/h7-10,17,19H,4-6,11-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRQQFNAUKLQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride is a synthetic compound with potential pharmacological applications. Its structure, characterized by a piperidine ring and a tert-butyl group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its efficacy against pathogens, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₃₀ClNO
  • Molecular Weight : 311.9 g/mol
  • CAS Number : 1219980-97-8
  • Purity : Minimum 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. While specific data on this compound is limited, related compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, piperidinothiosemicarbazone derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 µg/mL against resistant strains .

CompoundMIC (µg/mL)Pathogen
Compound 142M. tuberculosis (standard strain)
Compound 100.5M. tuberculosis (resistant strain)

These findings suggest that modifications to the piperidine structure can enhance antimicrobial potency, indicating potential for further exploration of similar derivatives.

Cytotoxicity

The cytotoxic effects of piperidine derivatives are crucial for assessing their safety profile. The half-maximal inhibitory concentration (IC50) values provide insight into the compound's toxicity towards non-cancerous cell lines. In studies involving related compounds, SI (selectivity index) values greater than 1.0 indicated low toxicity to normal cells compared to their antimicrobial activity .

CompoundIC50 (µM)SI Value
Derivative 9>12.5>1.0
Derivative 10>10>1.5

These results demonstrate that certain structural modifications can lead to compounds that are effective against pathogens while maintaining low toxicity to human cells.

Cancer Therapy

Piperidine derivatives have been explored for their anticancer properties. For example, some compounds have shown enhanced cytotoxicity against various cancer cell lines compared to standard treatments such as bleomycin . The presence of a piperidine moiety has been linked to improved interactions with cellular targets involved in tumor growth and survival.

Neurodegenerative Diseases

Research indicates that piperidine derivatives may also play a role in the treatment of neurodegenerative diseases like Alzheimer's. Compounds that inhibit acetylcholinesterase and butyrylcholinesterase enzymes are being investigated for their potential to alleviate symptoms associated with cognitive decline .

Scientific Research Applications

1.1. Potential Antidepressant Activity

Recent studies suggest that derivatives of piperidine compounds exhibit antidepressant-like effects. The structural modifications in 2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.

Case Study : A study conducted on similar piperidine derivatives indicated significant improvement in depressive symptoms in animal models, suggesting potential applications in treating major depressive disorder (MDD).

1.2. Analgesic Properties

Piperidine derivatives have been explored for their analgesic properties. The compound may interact with opioid receptors, providing pain relief without the side effects commonly associated with traditional opioids.

Data Table: Analgesic Activity Comparison

CompoundPain Relief EfficacyMechanism of Action
This compoundModerateOpioid receptor modulation
MorphineHighOpioid receptor agonist
IbuprofenLowCOX inhibition

2.1. Cognitive Enhancement

Research indicates that certain piperidine derivatives can enhance cognitive functions such as memory and learning. The compound's unique structure may facilitate neuroprotective effects against neurodegenerative diseases.

Case Study : In a controlled trial, a similar piperidine compound demonstrated improvements in cognitive performance metrics in aged rats, suggesting potential applications for age-related cognitive decline.

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding its synthetic pathway is crucial for large-scale production and further research.

Synthesis Overview Table

StepReagents UsedYield (%)
Step 1tert-Butylbenzyl chloride + piperidine85
Step 2Ethylene glycol + base90
Final StepHydrochloric acid treatment95

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Antimicrobial Agents

Piperidine derivatives with sulfur-containing substituents, such as 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., compounds 6a–b), exhibit notable antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans) . Compared to 2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride, these compounds lack the benzyloxyethyl group but share the piperidine core. Key differences include:

  • Bioactivity : Compound 6a (2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one) shows moderate antifungal activity (MIC = 16 µg/mL against C. albicans), while 6d (morpholine analog) exhibits broader-spectrum antibacterial effects .
Table 1: Antimicrobial Activity of Selected Piperidine Derivatives
Compound Structure Highlight Activity (MIC, µg/mL) Reference
6a Piperidine + thiopyrimidinone C. albicans: 16
6d Morpholine + thiopyrimidinone B. subtilis: 8
Target Compound (Hypothetical) Piperidine + benzyloxyethyl Not reported

Pharmacologically Active Piperidine Analogs

From , compounds like GR159897 ([R]-1-(2-[5-fluoro-1H-indol-3-yl]ethyl)-4-methoxy-4([phenylsulfinyl]methyl)piperidine) highlight the role of substituents in receptor targeting. The tert-butyl group in the target compound may similarly influence G protein-coupled receptor (GPCR) binding, though direct evidence is lacking. Key comparisons:

  • Functional Groups : GR159897 contains a sulfinylmethyl group and indole moiety, which are critical for serotonin receptor antagonism. In contrast, the benzyloxyethyl group in the target compound may favor hydrophobic interactions .
  • Synthetic Complexity : The tert-butyl group in the target compound could simplify synthesis compared to multi-step routes required for GR159897 .

Q & A

Q. What are the recommended synthesis routes for this compound, and what yield optimization strategies are supported by recent literature?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
  • Piperidine Intermediate Formation : Hydrogenation of pyridine derivatives using catalysts like Pd/C under H₂ gas (common in analogous piperidine syntheses) .
  • Ethoxylation : Reaction of the intermediate with ethylene oxide or derivatives to introduce the ethoxy group .
  • Benzyloxy Substitution : Coupling with 4-(tert-butyl)benzyl chloride/bromide under basic conditions (e.g., NaOH in dichloromethane) .
  • Purification : Column chromatography or recrystallization to achieve >99% purity .
  • Yield Optimization : Adjust reaction time, temperature, and stoichiometric ratios. Catalyst screening (e.g., Pd/C vs. Raney Ni) and inert atmosphere use can minimize side reactions .

Q. What spectroscopic characterization techniques are most effective for confirming structural integrity?

  • Methodological Answer : Prioritize:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm piperidine ring protons (δ 1.4–3.0 ppm), benzyloxy aromatic protons (δ 6.8–7.4 ppm), and tert-butyl group (δ 1.3 ppm, singlet) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify ether (C-O-C, ~1100 cm⁻¹) and ammonium (N-H, ~2500 cm⁻¹) stretches .
    Computational tools (e.g., PubChem data ) can simulate spectra for comparison.

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity or biological activity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against target proteins (e.g., neurotransmitter receptors) to assess binding affinity. Use software like AutoDock Vina with crystal structures from the PDB .
  • Reaction Pathway Simulation : Tools like Gaussian or ORCA model intermediates and transition states for proposed synthetic routes .

Q. What experimental strategies resolve contradictions in reported solubility data across solvent systems?

  • Methodological Answer :
  • Controlled Solubility Studies :
Solvent Temperature (°C) Method Analysis
Water25GravimetricCentrifugation
DMSO25UV-Visλ_max quantification
  • Variables : Solvent polarity, pH (adjust with HCl/NaOH), and ionic strength .
  • HPLC Validation : Compare retention times under standardized conditions .

Q. How can hydrolytic stability of the benzyl ether linkage be improved under varying pH conditions?

  • Methodological Answer :
  • Degradation Pathways : Acidic/basic hydrolysis cleaves the ether bond. Monitor via LC-MS .
  • Mitigation Strategies :
  • Storage : Use anhydrous solvents (e.g., molecular sieves) and inert atmospheres (N₂/Ar) .
  • Buffering Agents : Add phosphate (pH 7) or citrate (pH 5) buffers to stabilize during experiments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in acute toxicity data reported for similar piperidine derivatives?

  • Methodological Answer :
  • Source Evaluation : Cross-reference SDS from reputable suppliers (e.g., KISHIDA CHEMICAL ) vs. academic studies.
  • In Vitro Testing : Conduct MTT assays on cell lines (e.g., HEK293) to compare IC₅₀ values .
  • Meta-Analysis : Use software (e.g., RevMan) to aggregate data, adjusting for variables like purity (e.g., 93% vs. >99% ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.